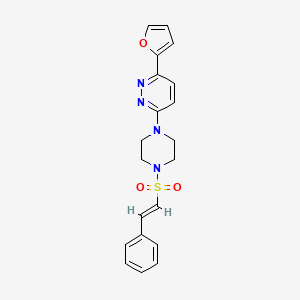

(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

Description

(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at position 3 and a styrylsulfonyl-piperazine moiety at position 4. The compound’s structural complexity arises from the integration of multiple pharmacophoric elements:

- Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating bioactivity and bioavailability, particularly in CNS-targeted molecules .

- Furan-2-yl group: A heteroaromatic substituent that may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name |

3-(furan-2-yl)-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c25-28(26,16-10-17-5-2-1-3-6-17)24-13-11-23(12-14-24)20-9-8-18(21-22-20)19-7-4-15-27-19/h1-10,15-16H,11-14H2/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTKWGPZWNEBCH-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core with a furan ring and a piperazine moiety , contributing to its unique reactivity and biological interactions. The presence of the sulfonyl group enhances its potential for diverse biological activities.

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyridazine structure can enhance selectivity and potency against various cancer cell lines.

| Compound | Cancer Type | Growth Inhibition (%) | GI50 (µM) |

|---|---|---|---|

| Compound 10l | Non-Small Cell Lung Cancer (NSCLC) | 62.21% - 100.14% | 1.66 - 100 |

| Compound 17a | Prostate Cancer | 85.00% | 5.00 |

| (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine | Melanoma | TBD | TBD |

The mechanism of action often involves the modulation of cell cycle progression and apoptosis. For example, compound 10l induced G0–G1 phase arrest in A549 cells, increasing the cell population from 85.41% to 90.86% . Additionally, gene expression analysis revealed upregulation of pro-apoptotic genes like p53 and Bax , while downregulating the anti-apoptotic gene Bcl-2 .

Antimicrobial Activity

Pyridazine derivatives have also been evaluated for their antimicrobial properties. The compound's structural components suggest potential efficacy against bacterial strains such as Staphylococcus aureus.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 10h | Staphylococcus aureus | 16 µg/mL |

| (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine | TBD | TBD |

These compounds often exhibit dual functions as both antimicrobial and anticancer agents, which is a significant advantage in therapeutic applications .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its ability to modulate inflammatory pathways. Research on similar pyridazine derivatives indicates that they can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the promising biological activity of pyridazine derivatives:

- Pyridazinone Derivatives : A study demonstrated that pyridazinone derivatives showed potent activity against melanoma and NSCLC with growth inhibition percentages ranging from 62% to over 100% .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific modifications to the pyridazine structure can significantly enhance anticancer activity while reducing toxicity .

- Combination Therapies : Some research suggests that combining pyridazine derivatives with existing anticancer drugs may improve efficacy and reduce side effects, highlighting their potential in combination therapy protocols .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to other pyridazine-based derivatives, particularly those with substituents influencing pharmacological properties. Below is a detailed analysis based on structural and functional analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Key Comparisons :

Antimicrobial Activity: Compound 3e (3-aldehyde-1-phenylpyridazine) exhibited stronger antimicrobial activity than streptomycin, attributed to the aldehyde group’s electrophilic reactivity .

Structural Influence on Bioavailability: The styrylsulfonyl group in the target compound likely improves aqueous solubility compared to phenyl or alkyl substituents in simpler pyridazine analogs.

SAR (Structure-Activity Relationship) Insights :

- Electron-withdrawing groups (e.g., sulfonyl, aldehyde) increase reactivity and binding to microbial enzymes.

- Heteroaromatic substituents (e.g., furan) may improve interaction with hydrophobic pockets in target proteins.

- Piperazine moieties facilitate conformational flexibility, critical for receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.